2,3,5-Tribromo-6-methylpyridine chemical properties
2,3,5-Tribromo-6-methylpyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3,5-Tribromo-6-methylpyridine
Section 1: Introduction and Strategic Importance
2,3,5-Tribromo-6-methylpyridine is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in modern organic synthesis. Its structure, featuring a pyridine core substituted with a methyl group and three bromine atoms at distinct positions, provides a unique platform for constructing complex molecular architectures. The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] The strategic placement of bromine atoms on this core makes 2,3,5-Tribromo-6-methylpyridine an exceptionally valuable intermediate for creating novel compounds through a variety of cross-coupling reactions.[3]
This guide serves as a technical resource for researchers and professionals in drug development, agrochemical synthesis, and material science. It provides a comprehensive overview of the compound's physicochemical properties, spectroscopic signature, synthesis, and reactivity. By elucidating the causality behind its synthetic utility, this document aims to empower scientists to leverage the unique attributes of this compound in their research and development endeavors. Its applications span from the development of new pharmaceuticals and crop protection agents to the formulation of specialty materials like flame retardants.[3][4]
Section 2: Physicochemical and Handling Properties
Proper handling and storage are paramount for maintaining the integrity and reactivity of 2,3,5-Tribromo-6-methylpyridine. The compound is typically an off-white to light yellow solid.[3] Due to its potential sensitivity, it should be stored in a dark place under an inert atmosphere at refrigerated temperatures (0-8°C) to prevent degradation.[3][5]
| Property | Value | Source(s) |
| CAS Number | 3430-15-7 | [3] |
| Molecular Formula | C₆H₄Br₃N | [3] |
| Molecular Weight | 329.82 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage Conditions | Store at 0-8°C, Keep in dark place, Inert atmosphere | [3][5] |
Section 3: Synthesis Pathway and Mechanistic Considerations
The synthesis of polysubstituted pyridines can be challenging. A plausible and efficient route to 2,3,5-Tribromo-6-methylpyridine involves a multi-step process starting from a more readily available precursor, such as 2-amino-6-methylpyridine. The amino group is a powerful activating and directing group that facilitates electrophilic aromatic substitution (bromination) and can later be removed via a diazotization-reduction sequence or replaced with a bromine atom via a Sandmeyer-type reaction.
A hypothetical, yet chemically sound, synthetic workflow is outlined below. The initial step involves the controlled bromination of the activated pyridine ring. The amino group strongly directs electrophiles to the ortho and para positions (3 and 5). Subsequent replacement of the amino group with bromine via a Sandmeyer reaction provides the final tribrominated product. The choice of a Sandmeyer-type reaction is crucial as it offers a reliable method for introducing a halogen to an aromatic ring that is otherwise difficult to functionalize directly.
Exemplary Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling
This protocol describes a method for the selective functionalization at the most reactive C2 position. The choice of a mild base and a highly active palladium catalyst is critical for achieving high selectivity and yield while minimizing reactions at the other brominated sites.
Objective: To selectively couple an arylboronic acid at the C2 position of 2,3,5-Tribromo-6-methylpyridine.
Materials:
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2,3,5-Tribromo-6-methylpyridine (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
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Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
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Aqueous Na₂CO₃ solution (2 M, 2.0 mL)
-
Toluene/Ethanol mixture (4:1, 10 mL)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5-Tribromo-6-methylpyridine (330 mg, 1.0 mmol) and the arylboronic acid (1.1 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the toluene/ethanol solvent mixture (10 mL) followed by the aqueous sodium carbonate solution (2.0 mL) via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-aryl-3,5-dibromo-6-methylpyridine product.
Section 6: Applications in Research and Development
The unique structural features of 2,3,5-Tribromo-6-methylpyridine make it a valuable precursor in several high-value chemical industries.
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Pharmaceutical Development: As a highly functionalized intermediate, it serves as a starting point for synthesizing novel drug candidates. [3][6]The ability to sequentially introduce different substituents allows for the creation of diverse chemical libraries for screening against various biological targets, including kinases, receptors, and enzymes relevant to cancer and inflammatory diseases. [4][6]* Agrochemicals: The compound is a key intermediate in the synthesis of advanced pesticides and herbicides. [3][4]The resulting products can offer enhanced efficacy and potentially improved environmental profiles compared to existing crop protection agents.
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Material Science: It can be incorporated into polymer backbones or used as an additive to create specialty materials. [3]Its high bromine content makes it a candidate for developing effective flame retardants, enhancing the safety of materials used in construction and electronics. [4]
Section 7: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,3,5-Tribromo-6-methylpyridine is not widely available, data from structurally related brominated pyridines suggest that the compound should be handled with care. Related compounds are known to cause skin and eye irritation. [7][8]Some are classified as toxic if swallowed. Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [9]* First Aid: In case of skin contact, wash immediately with plenty of soap and water. [7]In case of eye contact, rinse cautiously with water for several minutes. [9]If irritation persists or if swallowed, seek immediate medical attention. * Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Disclaimer: This information is based on related compounds. Always consult the specific, supplier-provided SDS before handling 2,3,5-Tribromo-6-methylpyridine.
Section 8: Conclusion
2,3,5-Tribromo-6-methylpyridine is a high-value, strategic building block for chemical synthesis. Its utility is defined by the presence of three differentially reactive bromine atoms on a biologically relevant pyridine scaffold. This guide has detailed its properties, synthesis, spectroscopic identity, and, most importantly, its reactivity profile, which enables site-selective functionalization. For researchers in pharmaceuticals, agrochemicals, and material science, mastering the chemistry of this versatile intermediate opens the door to the efficient and controlled synthesis of novel, high-performance molecules.
Section 9: References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 2,3,5-Trimethylpyridine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 2,5,6-Tribromo-3-methylpyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,3,6-trimethylpyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2,3,5-trimethyl-. Retrieved from [Link]
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PubChem. (n.d.). 2,3,6-Trimethylpyridine. Retrieved from [Link]
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ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl Pyridine. Retrieved from [Link]
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NIST. (n.d.). Pyridine. Retrieved from [Link]
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El-Azab, A. S., et al. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Journal of Molecular Structure, 1106, 438-450.
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MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-chloro-4-methylpyridine. Retrieved from [Link]
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NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR]. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-3-methylpyridine - Optional[ATR-IR]. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dibromo-3-methylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
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